4-Hydroxypyran-2-one

描述

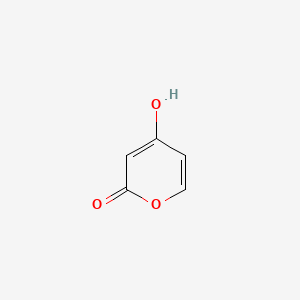

4-Hydroxypyran-2-one, also known as 4-hydroxy-2H-pyran-2-one, is a heterocyclic organic compound with the molecular formula C5H4O3. This compound is characterized by a six-membered ring containing one oxygen atom and a hydroxyl group at the fourth position.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxypyran-2-one can be achieved through several methods. One common approach involves the cyclization of tricarbonyl compounds. This biomimetic method is based on the cyclization of ketoacetylene or ketene transformations using transition metal complexes . Another method involves the use of alkyne cyclizations, which provide straightforward access to this compound .

Industrial Production Methods: Industrial production of this compound often involves biotechnological approaches. These methods utilize biosynthetic pathways to construct both natural and unnatural polysubstituted 4-hydroxypyran-2-ones. The use of metabolic engineering and synthetic biology has also been employed to enhance the production of this compound .

化学反应分析

Types of Reactions: 4-Hydroxypyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is the iridium-catalyzed asymmetric allylic substitution, which involves the use of allyl alcohol to produce this compound derivatives with high yields and excellent enantioselectivity .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include transition metal complexes, ketenes, and allyl alcohol. Reaction conditions often involve the use of catalysts such as iridium and specific solvents like ethanol .

Major Products Formed: The major products formed from the reactions of this compound include various substituted pyran-2-one derivatives. These derivatives are often synthesized through Friedel-Crafts type allylic substitution reactions .

科学研究应用

Organic Chemistry

In organic chemistry, 4-hydroxypyran-2-one serves as an important intermediate in the synthesis of various organic compounds, including optoelectronic materials and pharmaceuticals. Its ability to undergo diverse chemical transformations makes it a valuable building block in synthetic pathways.

The compound exhibits several biological activities, making it a subject of interest in pharmacological research. Studies have shown that this compound derivatives possess:

- Antimicrobial properties : Effective against a range of bacterial strains.

- Anti-inflammatory effects : Potential for treating inflammatory diseases.

- Neuroprotective effects : Investigated for applications in neurodegenerative diseases such as Alzheimer's disease.

A notable study highlighted that certain derivatives demonstrate neuroprotective advantages by modulating signaling pathways involved in neuronal health (Chiu et al., 2021) .

Medicinal Chemistry

This compound has been explored for its therapeutic potential in treating various conditions:

- Alzheimer's Disease : Some derivatives are being evaluated for their efficacy in clinical trials aimed at neuroprotection and cognitive enhancement.

- Cancer : Certain compounds derived from this compound have shown promise in anticancer activity through mechanisms such as apoptosis induction.

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow it to function as a precursor for:

- Agrochemicals : Used in the formulation of insecticides and herbicides.

- Bioplastics : Investigated as a biorenewable feedstock for sustainable chemical production.

Case Study 1: Neuroprotective Properties

Research conducted on the neuroprotective effects of this compound derivatives revealed that specific compounds can enhance neuronal survival by activating critical signaling pathways (Chiu et al., 2021). This study emphasizes the potential of these derivatives in developing treatments for Alzheimer's disease.

Case Study 2: Antimicrobial Applications

A series of experiments demonstrated the antimicrobial efficacy of various this compound derivatives against resistant bacterial strains. The results indicated that modifications to the hydroxyl group significantly enhanced activity, suggesting a pathway for developing new antibiotics.

作用机制

4-Hydroxypyran-2-one can be compared with other similar compounds, such as kojic acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one). Both compounds share a similar pyrone structure but differ in their functional groups and bioactivity . Kojic acid is widely used in the pharmaceutical and cosmetic industries for its skin-lightening properties, while this compound is more versatile in its applications across various fields .

相似化合物的比较

- Kojic acid (5-hydroxy-2-hydroxymethyl-4H-pyran-4-one)

- 4-hydroxycoumarin

- 4-hydroxy-6-methyl-2H-pyran-2-one

生物活性

4-Hydroxypyran-2-one, also known as 4-hydroxy-2-pyrone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological potential, focusing on its antimicrobial, antimalarial, and cytotoxic properties, supported by recent research findings and case studies.

Chemical Structure and Properties

This compound features a pyran ring with a hydroxyl group at the 4-position. Its structure allows for various chemical modifications, leading to derivatives with enhanced biological activities. The compound is known for its ability to participate in complex reactions, forming various biologically active derivatives.

Antimicrobial Activity

Research has demonstrated that this compound and its derivatives exhibit notable antimicrobial properties. A study highlighted the effectiveness of pseudopyronines A and B, which are derived from marine microbial metabolites, against Mycobacterium tuberculosis and other pathogens. These compounds showed moderate growth inhibition with minimum inhibitory concentrations (MIC) ranging from 2.7 μM to 48 μM against various strains of bacteria and parasites .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (μM) |

|---|---|---|

| Pseudopyronine A | Mycobacterium tuberculosis | 2.7 |

| Pseudopyronine B | Trypanosoma brucei rhodesiense | 42 |

| Pseudopyronine B | Leishmania donovani | 4.8 |

| Pseudopyronine B | Plasmodium falciparum | 48 |

Antimalarial Activity

The antimalarial potential of this compound is particularly noteworthy. A series of studies synthesized various analogues of this compound, evaluating their efficacy against Plasmodium falciparum. Select compounds exhibited IC50 values below 10 μM, indicating strong antimalarial activity with favorable selectivity indices .

Table 2: Antimalarial Activity of Selected Compounds

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| Compound 3 | 1.5 | ~80 |

| Compound 33 | 4.5 | Not specified |

| Compound 5 | 2.3 | Not specified |

Cytotoxicity Studies

Cytotoxicity assessments revealed that while some derivatives of this compound are effective against pathogens, they also exhibit varying degrees of cytotoxicity towards mammalian cells. The balance between antimicrobial efficacy and cytotoxicity is crucial for the development of therapeutic agents .

Case Study: Cytotoxicity Evaluation

In a recent study evaluating the cytotoxic effects of several pyranone derivatives on human colorectal adenocarcinoma cell lines, it was found that certain modifications led to enhanced antiproliferative effects while maintaining lower toxicity levels . This highlights the importance of structure-activity relationships in drug design.

属性

IUPAC Name |

4-hydroxypyran-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4O3/c6-4-1-2-8-5(7)3-4/h1-3,6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNZOLPIHDIJPBZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=O)C=C1O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40198657 | |

| Record name | 4-Hydroxypyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50607-32-4 | |

| Record name | 4-Hydroxypyran-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050607324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hydroxypyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40198657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。